molecular formula C11H14N2O B2519391 3,3-Dimethyl-2,4-dihydro-1H-1,4-benzodiazepin-5-one CAS No. 2260935-96-2

3,3-Dimethyl-2,4-dihydro-1H-1,4-benzodiazepin-5-one

Cat. No. B2519391
CAS RN: 2260935-96-2
M. Wt: 190.246
InChI Key: FXAHTFLGRVXSFO-UHFFFAOYSA-N
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Description

Benzodiazepines are a class of psychoactive drugs with a wide range of medical applications, including anxiolytic, anticonvulsant, and muscle relaxant effects. The compound "3,3-Dimethyl-2,4-dihydro-1H-1,4-benzodiazepin-5-one" belongs to this class and is structurally related to several derivatives discussed in the provided papers. These derivatives have been synthesized and studied for their potential pharmacological properties and interactions with biological receptors .

Synthesis Analysis

The synthesis of benzodiazepine derivatives often involves the condensation of various starting materials, such as o-phenylenediamines with glycidic esters, followed by alkylation and oxidation reactions . Some derivatives, such as those mentioned in the first paper, are synthesized by preparing 2,5-disubstituted 2,3-dihydro-1,2,5-benzothiadiazepin-4(5H)-one 1,1-dioxide derivatives and evaluating their antiarrhythmic effects . Another method includes the condensation of 7-aminoindoles with β-halopropionic acid derivatives, followed by cyclization .

Molecular Structure Analysis

The molecular structure of benzodiazepine derivatives is crucial for their biological activity. For instance, the crystal structure of a related compound, 5-(3-Methylbenzoyl)-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one, was determined using X-ray diffraction, revealing an orthorhombic crystal system with specific intermolecular hydrogen bonds and π-π interactions . Similarly, the molecular-crystal structure of 5-methyl-1,2-dihydro-3H-1,4-benzodiazepin-2-one was studied, showing a nonplanar molecule with a boat conformation forming cyclic dimers .

Chemical Reactions Analysis

Benzodiazepine derivatives undergo various chemical reactions, including interactions with nucleophiles. For example, dimethylaminomethylene derivatives of benzothiazepinones were investigated for their reactivity with O-nucleophiles and N-nucleophiles, revealing differences in reactivity based on the presence of a carbonyl group or a hydrogen at the nitrogen atom of the benzothiazepine cycle . The regioselectivity of interactions with the Vilsmeier reagent and DMFDMA was also explored for isomeric benzothiazepinone derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzodiazepine derivatives are influenced by their molecular structure. The crystal structure analysis provides insights into the stability of the compounds and the nature of molecular interactions, which are important for their pharmacological activity . The electronic properties, such as frontier molecular orbital energies and molecular electrostatic potential maps, are studied using density functional theory calculations to understand the molecular surface properties and identify chemical reactive sites .

Scientific Research Applications

Molecular and Chemical Properties

Research on benzodiazepine derivatives, including 3,3-Dimethyl-2,4-dihydro-1H-1,4-benzodiazepin-5-one, has focused on their molecular properties, such as reactivity and interaction with nucleophiles. Taras M. Tarasiuk et al. (2014) investigated the reactions of dimethylaminomethylene derivatives with nucleophiles, highlighting the compound's chemical behavior and potential applications in synthesis and molecular studies (Tarasiuk et al., 2014).

Synthesis Techniques

Significant research has been dedicated to developing synthesis techniques for benzodiazepine derivatives. For example, M. Rida et al. (2008) explored condensation methods involving o-phenylenediamines and glycidic ester to create new 3-hydroxy-1,5-benzodiazepin-2-ones, demonstrating advances in synthetic methods (Rida et al., 2008).

Pharmacological Research

In pharmacological contexts, the focus has been on the potential therapeutic effects of benzodiazepine derivatives, excluding direct usage and side effects. For instance, V. K. Chaudhari et al. (2022) synthesized derivatives showing significant anticonvulsant activity, highlighting the therapeutic potential of these compounds without discussing direct usage or side effects (Chaudhari et al., 2022).

Anti-inflammatory and Antioxidant Properties

Research has also looked into the anti-inflammatory and antioxidant properties of benzodiazepine derivatives. P. Fruscella et al. (2001) studied 1,5-benzodiazepine derivatives' effects on inhibiting interleukin-6 and prostaglandinE(2) production in mice, demonstrating potential anti-inflammatory applications (Fruscella et al., 2001).

Molecular Structure Analysis

The molecular-crystal structure of benzodiazepine derivatives has been a subject of study to understand their pharmacological action better. S. Andronati et al. (1982) conducted a complete x-ray diffraction study on 5-methyl-1,2-dihydro-3H-1,4-benzodiazepin-2-one, providing insights into the molecular structures relevant to their biological activity (Andronati et al., 1982).

properties

IUPAC Name

3,3-dimethyl-2,4-dihydro-1H-1,4-benzodiazepin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-11(2)7-12-9-6-4-3-5-8(9)10(14)13-11/h3-6,12H,7H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXAHTFLGRVXSFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC2=CC=CC=C2C(=O)N1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Dimethyl-2,4-dihydro-1H-1,4-benzodiazepin-5-one

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